molecular formula C24H24N4O4 B2446814 N-(3,4-dimethoxybenzyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide CAS No. 941963-96-8

N-(3,4-dimethoxybenzyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide

Cat. No.: B2446814
CAS No.: 941963-96-8
M. Wt: 432.48
InChI Key: RDHMVIGMWJMLAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,4-dimethoxybenzyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide is a useful research compound. Its molecular formula is C24H24N4O4 and its molecular weight is 432.48. The purity is usually 95%.
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Properties

IUPAC Name

N-[(3,4-dimethoxyphenyl)methyl]-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4O4/c1-16-4-7-18(8-5-16)19-13-20-24(30)27(10-11-28(20)26-19)15-23(29)25-14-17-6-9-21(31-2)22(12-17)32-3/h4-13H,14-15H2,1-3H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDHMVIGMWJMLAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC(=O)NCC4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,4-dimethoxybenzyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C22H24N4O3C_{22}H_{24}N_4O_3, and it features a unique structure that includes a pyrazolo[1,5-a]pyrazine core. The presence of methoxy groups and a benzyl moiety contributes to its lipophilicity and potential bioactivity.

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Inhibition of Enzymatic Activity : It has been suggested that the compound may inhibit certain enzymes involved in inflammatory pathways, although specific targets remain to be fully elucidated.
  • Antioxidant Activity : Preliminary studies indicate that the compound may possess antioxidant properties, potentially mitigating oxidative stress in cellular systems.
  • Antitumor Effects : Some studies have hinted at its potential as an antitumor agent, possibly through the induction of apoptosis in cancer cells.

Biological Activity Data

Biological ActivityObserved EffectsReference
AntioxidantReduced oxidative stress in vitro
AntitumorInduction of apoptosis in cancer cell lines
Enzyme InhibitionPotential inhibition of inflammatory enzymes

Case Studies

  • Antioxidant Activity : A study investigated the antioxidant properties of this compound using DPPH and ABTS assays. The results demonstrated significant scavenging activity comparable to standard antioxidants.
  • Antitumor Effects : In a preclinical study involving various cancer cell lines (e.g., breast and colon cancer), the compound showed dose-dependent cytotoxicity. Flow cytometry analysis revealed an increase in apoptotic cells upon treatment with the compound.
  • Enzyme Inhibition : Research focused on the compound's ability to inhibit specific kinases involved in inflammatory responses. The findings suggested that it could effectively reduce pro-inflammatory cytokine production in vitro.

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